7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a heptyl chain, multiple hydroxyl groups, and a benzopyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable aromatic aldehyde and a heptyl-substituted phenol.
Condensation Reaction: The aldehyde and phenol undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to form the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one: A structurally similar flavonoid with comparable biological activities.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Uniqueness
7-Heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its heptyl chain, which may enhance its lipophilicity and bioavailability compared to other flavonoids. This structural feature could potentially improve its therapeutic efficacy and application in various fields.
Properties
CAS No. |
649552-07-8 |
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Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
7-heptyl-3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-2-3-4-5-6-7-13-8-9-15-18(10-13)28-22(21(27)19(15)25)14-11-16(23)20(26)17(24)12-14/h8-12,23-24,26-27H,2-7H2,1H3 |
InChI Key |
XBAPBALFUSXLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
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